N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide - 2034600-63-8

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Catalog Number: EVT-2511785
CAS Number: 2034600-63-8
Molecular Formula: C18H17N7O2S
Molecular Weight: 395.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 is a drug with functional selectivity for specific non-α1 GABAA receptors. [] It is investigated for its potential in reducing physical dependence compared to traditional benzodiazepines. []

    Relevance: L-838,417 shares the core 1,2,4-triazolo[4,3-b]pyridazine structure with “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide”. Both compounds also feature substitutions at the 3- and 6-positions of the triazolopyridazine ring system. This makes L-838,417 a structurally related compound. []

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

    Compound Description: SL651498 is another compound with functional selectivity for certain non-α1 GABAA receptors. [] Similar to L-838,417, it is also being studied for its potential to minimize physical dependence. []

    Relevance: While SL651498 does not share the same core structure as “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide”, its inclusion in the research alongside L-838,417, both exhibiting selectivity for non-α1 GABAA receptors, suggests a potential relationship in terms of their pharmacological activity and binding profiles. [] Further investigation might reveal subtle structural similarities or shared pharmacophores.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    Compound Description: Compound 1 is a potent and selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase involved in cancer development. [] Although it shows promising activity, Compound 1 exhibits high NADPH-dependent covalent binding to microsomal proteins, indicating potential toxicity risks. [] This binding is attributed to bioactivation, primarily mediated by cytochrome P450 enzymes. []

    Relevance: Compound 1 and "N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide" share the [, , ]triazolo[4,3-b]pyridazine core. [] The presence of a substituted isothiazole ring in Compound 1 and a thiophene ring in the target compound, both being five-membered sulfur-containing heterocycles, suggests a potential structure-activity relationship. These structural similarities make them relevant for comparison in the context of c-Met inhibition and potential bioactivation pathways. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aims to reduce bioactivation while retaining the desired pharmacological properties. [] The introduction of a 2-methoxyethoxy substituent on the naphthyridine ring shifts the primary metabolic site away from the isothiazole, aiming to mitigate the risk of reactive metabolite formation. []

    Relevance: Like Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound. [] The presence of the substituted isothiazole ring in Compound 2 further strengthens the structural relationship with “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide”. Comparing these compounds is crucial to understanding the impact of different substituents on the triazolopyridazine core, particularly concerning bioactivation and potential toxicity related to the sulfur-containing heterocycles. []

Isoxazole and Pyrazole Analogs

    Compound Description: While specific structures aren't provided, the paper mentions exploring isoxazole and pyrazole analogs as replacements for the isothiazole ring in Compounds 1 and 2. [] These analogs aimed to retain the desired pharmacokinetic and pharmacodynamic properties while reducing bioactivation and potential toxicity. []

    Relevance: “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide” already incorporates an isoxazole ring in its structure. [] The investigation of isoxazole and pyrazole analogs in the context of Compounds 1 and 2 makes these classes of compounds highly relevant. It underscores the importance of the five-membered heterocycle linked to the triazolopyridazine core and its influence on the overall activity and safety profile. [] Comparing the target compound to these analogs can provide insights into the specific contributions of the isoxazole moiety versus other related heterocycles.

Properties

CAS Number

2034600-63-8

Product Name

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C18H17N7O2S

Molecular Weight

395.44

InChI

InChI=1S/C18H17N7O2S/c26-18(12-10-13(27-23-12)14-4-3-9-28-14)19-11-17-21-20-15-5-6-16(22-25(15)17)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8,11H2,(H,19,26)

InChI Key

QSRNSTCIWNLYEI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CS5)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.